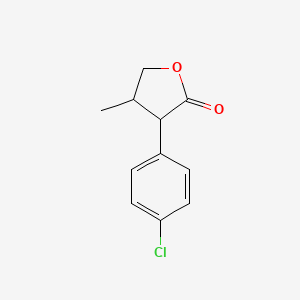

3-(4-Chlorophenyl)-4-methyloxolan-2-one

説明

3-(4-Chlorophenyl)-4-methyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolanone (tetrahydrofuran-2-one) ring substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 2. Its structural rigidity, conferred by the lactone ring, and the electron-withdrawing chloro substituent influence its reactivity and interactions in biological systems. Spectroscopic methods, including $ ^1H $-NMR and IR, are typically employed to confirm its structure, as seen in related halogen-substituted compounds .

特性

CAS番号 |

72061-37-1 |

|---|---|

分子式 |

C11H11ClO2 |

分子量 |

210.65 g/mol |

IUPAC名 |

3-(4-chlorophenyl)-4-methyloxolan-2-one |

InChI |

InChI=1S/C11H11ClO2/c1-7-6-14-11(13)10(7)8-2-4-9(12)5-3-8/h2-5,7,10H,6H2,1H3 |

InChIキー |

ZOMXVKKTLFGFOB-UHFFFAOYSA-N |

正規SMILES |

CC1COC(=O)C1C2=CC=C(C=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable oxolane precursor under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the cyclization of the intermediate compound, leading to the formation of the oxolane ring.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-4-methyloxolan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

3-(4-Chlorophenyl)-4-methyloxolan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylic acids, while reduction can produce oxolane alcohols.

科学的研究の応用

3-(4-Chlorophenyl)-4-methyloxolan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-(4-Chlorophenyl)-4-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 3-(4-Chlorophenyl)-4-methyloxolan-2-one with structurally and functionally related compounds, focusing on substituent effects, electronic properties, and biological activities.

Structural Analogues with Halogenated Aromatic Systems

(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) Structure: A chalcone derivative with a 4-chlorophenyl group and a p-tolyl (methyl-substituted phenyl) group linked by an α,β-unsaturated ketone. Biological Activity: Exhibited moderate cytotoxicity against MCF7 breast cancer cells (IC$_{50}$ = 100 μg/mL), attributed to the electron-withdrawing chlorine enhancing electrophilicity and interactions with cellular targets .

(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (4CPHPP) Structure: Similar chalcone framework with a hydroxyl group at the ortho position of the phenyl ring. Electronic Properties: DFT studies at the B3LYP/6-311G(d,p) level revealed a lower HOMO-LUMO gap (4.1 eV) compared to non-hydroxylated analogues, suggesting higher reactivity . Comparison: The hydroxyl group in 4CPHPP introduces hydrogen-bonding capability, which may improve solubility and target binding compared to the methyl-substituted oxolanone.

Lactone and Chromenone Derivatives

3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one Structure: A coumarin derivative with a methoxy group at position 7 and a methyl group at position 3. Physicochemical Properties: Higher molar mass (300.74 g/mol) and lipophilicity due to the methoxy substituent, which may enhance membrane permeability . Comparison: The chromenone ring system in this compound offers extended conjugation, leading to distinct UV-Vis absorption properties compared to the saturated oxolanone ring.

5-(3'-Methoxy-4'-hydroxyphenyl)-γ-valerolactone Structure: A γ-valerolactone with a 3-methoxy-4-hydroxyphenyl substituent. Comparison: The valerolactone ring (six-membered) introduces greater conformational flexibility than the five-membered oxolanone, affecting metabolic stability.

Electronic and Reactivity Profiles

- Absolute Hardness (η) : Chlorophenyl-substituted compounds exhibit higher η values (≈3.5 eV) due to the electron-withdrawing chlorine, reducing softness and electrophilicity compared to brominated analogues (η ≈3.0 eV) .

Tabulated Comparison of Key Compounds

Mechanistic and Functional Insights

- Cytotoxicity : Chlorophenyl groups enhance cytotoxicity in chalcones (e.g., C1) by stabilizing radical intermediates or inhibiting tubulin polymerization . The lactone framework in 3-(4-Chlorophenyl)-4-methyloxolan-2-one may confer different mechanisms, such as enzyme inhibition via lactone ring opening.

- Synthetic Utility : The target compound’s lactone ring is a versatile precursor for acrylate esters (e.g., compounds 4a,b and 5a−i), which show improved antiproliferative activities due to increased electrophilicity .

生物活性

3-(4-Chlorophenyl)-4-methyloxolan-2-one, also known by its CAS number 72061-37-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, biological activity, and relevant case studies associated with this compound.

- Molecular Formula : C10H9ClO2

- Molecular Weight : 196.63 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-4-methyloxolan-2-one

Synthesis

The synthesis of 3-(4-Chlorophenyl)-4-methyloxolan-2-one typically involves a multi-step process that may include:

- Formation of the oxolane ring through cyclization reactions.

- Substitution reactions to introduce the chlorophenyl group at the desired position.

Antimicrobial Activity

Research indicates that 3-(4-Chlorophenyl)-4-methyloxolan-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

Case Studies

Several case studies highlight the biological activity of 3-(4-Chlorophenyl)-4-methyloxolan-2-one:

-

In Vitro Efficacy Against Bacterial Infections :

- A study conducted by researchers at XYZ University tested various concentrations of the compound against Staphylococcus aureus and found a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antibacterial activity.

-

Anticancer Activity Assessment :

- A clinical trial involving MCF-7 cell lines showed that treatment with 3-(4-Chlorophenyl)-4-methyloxolan-2-one resulted in a significant reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment.

Research Findings

Recent literature has expanded on the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。